Differential Inhibition of Aurora B mRNA by 7-Halogenated Indirubin Derivatives
In an assay measuring inhibition of Aurora B messenger RNA (AURKB mRNA), 7-fluoroindirubin-3-acetoxime exhibits an IC50 of 8000 nM [1]. This activity is comparable to, but distinct from, the unsubstituted indirubin-3-acetoxime, which has a higher potency (IC50 = 2300 nM) [1]. Importantly, the 7-fluoro analog is significantly less potent than the 7-chloroindirubin-3-oxime derivative (IC50 = 8000 nM vs. 900 nM) [1], demonstrating that the halogen and oxime modifications drastically alter the structure-activity relationship (SAR) for this target.
| Evidence Dimension | Inhibitory activity against Aurora B mRNA |
|---|---|
| Target Compound Data | IC50 = 8000 nM |
| Comparator Or Baseline | Indirubin-3-acetoxime (IC50 = 2300 nM) and 7-chloroindirubin-3-oxime (IC50 = 900 nM) |
| Quantified Difference | 7-fluoroindirubin-3-acetoxime is 3.5-fold less potent than indirubin-3-acetoxime and 8.9-fold less potent than 7-chloroindirubin-3-oxime. |
| Conditions | Aurora B messenger RNA (AURKB mRNA) inhibition assay, as reported in the Therapeutic Target Database. |
Why This Matters
This specific IC50 value provides a quantitative benchmark for researchers requiring a defined level of Aurora B mRNA inhibition, differentiating it from more potent analogs like 7-chloroindirubin-3-oxime.
- [1] Therapeutic Target Database. (n.d.). Target Validation Details for Aurora B mRNA (T77764). View Source
